Romidepsin (FK228, depsipeptide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

Applications De Recherche Scientifique

Cutaneous T-Cell Lymphoma (CTCL)

Romidepsin was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of relapsed CTCL based on its efficacy demonstrated in clinical trials. The drug has shown an objective response rate of approximately 34% with a median duration of response ranging from 11 to 15 months .

Peripheral T-Cell Lymphoma (PTCL)

Romidepsin received FDA approval in 2011 for relapsed or refractory PTCL. A pivotal phase II study reported an overall response rate of 25%, with complete responses observed in 15% of patients. The median duration of response was approximately 17 months . Notably, romidepsin has been effective across various subtypes of PTCL, providing a treatment option for patients with limited alternatives .

Combination Therapies

Recent studies have explored the efficacy of romidepsin in combination with other agents:

- Romidepsin and Lenalidomide : A phase II trial demonstrated a combined objective response rate of 50% in patients with previously untreated PTCL, indicating enhanced efficacy when used together .

- Romidepsin and Carfilzomib : Investigations into this combination have shown promising results but have not yet surpassed existing standard treatments for PTCL .

Preclinical Studies

Research has also focused on romidepsin's effects on other malignancies:

- Neuroblastoma : Preclinical studies indicated that romidepsin effectively controls growth and induces apoptosis in neuroblastoma cells. The compound demonstrated a dose-dependent decrease in cell viability across various neuroblastoma cell lines .

- Multiple Myeloma : Although initial trials suggested limited efficacy as a single agent, ongoing research aims to evaluate its potential in combination therapies for this malignancy .

Summary of Clinical Trials

| Study Type | Indication | Objective Response Rate | Complete Response Rate | Median Duration of Response |

|---|---|---|---|---|

| Phase II | Cutaneous T-Cell Lymphoma | ~34% | ~6% | 11-15 months |

| Phase II | Peripheral T-Cell Lymphoma | ~25% | ~15% | ~17 months |

| Phase II | Romidepsin + Lenalidomide | ~50% | N/A | N/A |

| Phase II | Neuroblastoma | N/A | N/A | N/A |

Propriétés

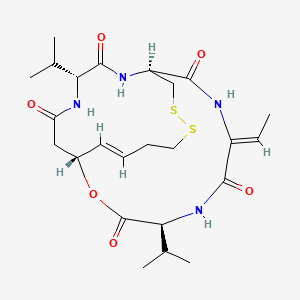

Formule moléculaire |

C24H36N4O6S2 |

|---|---|

Poids moléculaire |

540.7 g/mol |

Nom IUPAC |

(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |

InChI |

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1 |

Clé InChI |

OHRURASPPZQGQM-QSVHVVLASA-N |

SMILES |

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |

SMILES isomérique |

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C |

SMILES canonique |

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.